8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. Another method includes the esterification of biologically active salicylanilides with N-protected amino acids . Additionally, microwave heating has been used to synthesize pyrimido-oxazepine analogs .
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials and efficient catalytic processes. For example, the synthesis of Lorcaserin, a related compound, involves the use of chloro-phenethylamine as a starting material, followed by a series of reactions including Friedel-Crafts alkylation and reductive splitting .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can be used to modify the oxidation state of the compound.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, Lorcaserin, a related compound, acts as a selective serotonin 5-HT2C receptor agonist, which helps regulate appetite and food intake . The pathways involved in its mechanism of action include the modulation of neurotransmitter release and receptor activation.
Comparison with Similar Compounds
8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine can be compared with other similar compounds, such as:
Lorcaserin: A selective serotonin 5-HT2C receptor agonist used for the treatment of obesity.
2,3-Dihydro-1,5-benzoxazepines: These compounds have been studied for their anticancer properties.
1,4-Benzodiazepines: Known for their anxiolytic and sedative effects.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C9H10ClNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2 |
InChI Key |
ITJRVPUULCVICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.